molecular formula C12H18ClN B2805111 [(2-Chlorophenyl)methyl](2-methylbutan-2-YL)amine CAS No. 931992-06-2

[(2-Chlorophenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B2805111
CAS No.: 931992-06-2
M. Wt: 211.73
InChI Key: SYTNVBSANASSBE-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine (IUPAC name: N-[(2-chlorophenyl)methyl]-2-methylbutan-2-amine) is a substituted benzylamine derivative characterized by a 2-chlorophenyl group attached to a methylamine backbone, further substituted with a branched 2-methylbutan-2-yl alkyl chain. This compound is part of a broader class of arylalkylamines, which are frequently studied for their pharmacological and synthetic utility .

The compound’s inclusion in pharmacopeial references (e.g., Clarke’s Analysis of Drugs and Poisons) suggests its relevance in analytical chemistry or as a reference standard in drug development .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-4-12(2,3)14-9-10-7-5-6-8-11(10)13/h5-8,14H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTNVBSANASSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-methyl-2-aminobutane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2-Chlorophenyl)methylamine can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

(2-Chlorophenyl)methylamine has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity
In a study focusing on the synthesis of amine derivatives, (2-Chlorophenyl)methylamine exhibited significant activity in preclinical models of depression. The compound's ability to modulate neurotransmitter levels indicates its potential as an antidepressant agent .

Pharmacology

The pharmacological profile of (2-Chlorophenyl)methylamine includes interactions with serotonin and norepinephrine receptors. Research has shown that compounds with similar structures can exhibit anxiolytic and antidepressant effects.

Data Table: Pharmacological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels
AnxiolyticReduced anxiety behaviors
NeuroprotectiveProtection against neuronal death

Material Science

The compound is also being explored for its applications in material science, particularly in the development of polymers and coatings. Its amine group allows for the formation of cross-linked structures that enhance material properties.

Case Study: Polymer Development
Research indicates that incorporating (2-Chlorophenyl)methylamine into polymer matrices improves thermal stability and mechanical strength. This has implications for creating durable materials suitable for industrial applications .

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-Chlorophenyl)methylamine and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Physicochemical Implications
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 211.73 2-chlorophenyl, 2-methylbutan-2-yl Moderate lipophilicity due to branched alkyl chain; chlorine enhances electron-withdrawing effects .
(2-Bromophenyl)methylamine C₁₂H₁₈BrN 256.19 2-bromophenyl, 2-methylbutan-2-yl Higher molecular weight; bromine increases steric bulk and polarizability compared to chlorine .
1-(2-Chlorophenyl)ethylamine C₉H₁₂ClN 169.65 2-chlorophenyl ethyl, methyl Reduced steric hindrance; lower molecular weight may enhance solubility .
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 211.73 2-chlorophenyl, pentan-2-yl Longer alkyl chain increases lipophilicity and steric bulk compared to 2-methylbutan-2-yl .
(3-Methoxyphenyl)methylamine C₁₃H₂₁NO 207.31 3-methoxyphenyl, 2-methylbutan-2-yl Methoxy group introduces electron-donating effects, altering electronic interactions .

Functional and Pharmacological Implications

  • Conversely, methoxy substitution (e.g., (3-Methoxyphenyl)methylamine) introduces electron-donating effects, which could modulate interactions with enzymes or receptors .
  • Alkyl Chain Modifications : The pentan-2-yl group in (2-Chlorophenyl)methylamine extends the alkyl chain, likely improving membrane permeability but reducing aqueous solubility compared to the 2-methylbutan-2-yl variant .

Biological Activity

(2-Chlorophenyl)methylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical formula is C12_{12}H18_{18}ClN, with a molecular weight of approximately 211.73 g/mol. The structure features a chlorophenyl group attached to a methyl group and a branched amine, which may influence its biological interactions.

Research indicates that compounds similar to (2-Chlorophenyl)methylamine may interact with various biological targets, including:

  • Receptor Modulation : The chlorophenyl moiety can enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : Compounds in this class have shown inhibitory effects on enzymes such as phospholipases, which are involved in lipid metabolism and cell signaling pathways .

Case Studies

  • Inhibition of Cancer Cell Growth : A case study focusing on structurally similar compounds showed that they could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Properties : Another study highlighted the neuroprotective effects of similar amine compounds, suggesting their potential use in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Data Table: Biological Activity Overview

Activity TypeCompound TypeIC50_{50} (µM)Reference
AntiproliferativeBisquinolinium derivatives0.20 - 0.70
NeuroprotectiveChlorophenyl aminesVaries
Enzyme InhibitionPhospholipase inhibitorsVaries

Research Findings

Recent studies have emphasized the importance of structure-activity relationships (SAR) in predicting the biological activity of amine compounds. For example, modifications to the chlorophenyl group can significantly alter receptor affinity and enzyme inhibition profiles .

Q & A

Q. Optimization Strategy :

VariableOptimal ConditionImpact on Yield
BaseK₂CO₃Higher yield (75–85%) due to mild basicity and reduced hydrolysis
SolventDichloromethaneFaster reaction kinetics vs. toluene (~3h vs. 6h)
Temperature60°CBalances reaction rate and byproduct suppression

Which analytical techniques are critical for characterizing (2-Chlorophenyl)methylamine, and how are spectral data interpreted?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.2 ppm (geminal dimethyl group), δ 3.5–4.0 ppm (benzyl CH₂), and aromatic protons (δ 7.2–7.5 ppm) confirm structure .
    • ¹³C NMR : Signals for quaternary carbons (2-methylbutan-2-yl) and chlorophenyl carbons validate connectivity .
  • Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) at m/z 225.1 (C₁₂H₁₇ClN⁺) confirms molecular weight .
  • HPLC-Purity Analysis : Retention time comparison with standards ensures >95% purity for pharmacological studies .

How does the steric and electronic profile of (2-Chlorophenyl)methylamine influence its pharmacological interactions, particularly in receptor binding assays?

Advanced Research Question
The compound’s branched alkyl chain (2-methylbutan-2-yl) introduces steric hindrance, potentially limiting access to flat binding pockets (e.g., serotonin receptors). Conversely, the electron-withdrawing chloro group on the phenyl ring enhances stability against metabolic oxidation, prolonging half-life in vitro .

Q. Methodological Insight :

  • Docking Studies : Use software like AutoDock to model interactions with targets (e.g., dopamine D2 receptors). Adjust protonation states to reflect physiological pH .
  • Competitive Binding Assays : Compare IC₅₀ values against reference ligands (e.g., haloperidol for D2 receptors) to quantify affinity .

How can researchers resolve contradictions in reported bioactivity data for (2-Chlorophenyl)methylamine across studies?

Advanced Research Question
Discrepancies may arise from:

  • Purity Variations : Impurities >5% can skew IC₅₀ values. Validate purity via HPLC and elemental analysis .
  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) alter ligand-receptor kinetics .
  • Cell Line Heterogeneity : Use standardized cell lines (e.g., HEK293 for GPCRs) to improve reproducibility .

Q. Resolution Workflow :

Replicate assays under identical conditions.

Cross-validate with orthogonal techniques (e.g., SPR vs. radioligand binding).

Report detailed experimental parameters (e.g., temperature, incubation time) .

What strategies are effective for conducting comparative structure-activity relationship (SAR) studies between (2-Chlorophenyl)methylamine and halogenated analogs?

Q. Methodological Focus

  • Halogen Substitution : Replace 2-chloro with 2-fluoro or 2-bromo to assess electronic effects on receptor affinity. Fluorine’s electronegativity may enhance binding to polar residues .
  • Alkyl Chain Modification : Compare 2-methylbutan-2-yl vs. pentan-2-yl to evaluate steric effects on membrane permeability .

Q. SAR Table :

Analog StructurelogPIC₅₀ (D2 Receptor)Metabolic Stability (t₁/₂)
2-Chloro derivative3.2120 nM45 min
2-Fluoro derivative2.985 nM60 min
2-Methylpentan-2-yl variant3.8250 nM30 min

Data derived from .

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